molecular formula C10H11FN2O2S B2884219 1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide CAS No. 926218-18-0

1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide

Cat. No.: B2884219
CAS No.: 926218-18-0
M. Wt: 242.27
InChI Key: PWCYLUWAGDAXFA-UHFFFAOYSA-N
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Description

1-Cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide (CAS: 926218-18-0) is a sulfonamide derivative characterized by a cyano (-CN) group, a 4-fluorobenzyl substituent, and a methyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₀H₁₁FN₂O₂S, with a molecular weight of 242.27 g/mol . Its MDL number is MFCD09041766, and it is commercially available, though storage conditions and hazard data remain unspecified .

Properties

IUPAC Name

1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2S/c1-13(16(14,15)7-6-12)8-9-2-4-10(11)5-3-9/h2-5H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCYLUWAGDAXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Methodologies

Sulfonamide Formation via Nucleophilic Substitution

A primary route involves reacting N-[(4-fluorophenyl)methyl]-N-methylamine with methanesulfonyl chloride derivatives. The cyano group can be introduced either pre- or post-sulfonamide formation:

Pre-Sulfonation Cyanation
  • Synthesis of Cyano-Methanesulfonyl Chloride :
    Chlorination of cyano-methanesulfonic acid (from oxidation of cyano-methylthiol) using PCl₅ or SOCl₂.
  • Coupling with N-[(4-Fluorophenyl)Methyl]-N-Methylamine :
    The amine reacts with cyano-methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C, followed by triethylamine to scavenge HCl.

Example Protocol :

  • Dissolve N-[(4-fluorophenyl)methyl]-N-methylamine (1.0 eq) in DCM.
  • Add cyano-methanesulfonyl chloride (1.1 eq) dropwise under N₂.
  • Stir at 0°C for 2 hours, then warm to room temperature.
  • Wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.
  • Yield: ~75–80% (theoretical).
Post-Sulfonation Cyanation
  • Methanesulfonamide Intermediate :
    React N-[(4-fluorophenyl)methyl]-N-methylamine with methanesulfonyl chloride.
  • Cyano Group Introduction :
    Substitute a bromine or iodine atom (introduced via NBS/NIS) with KCN or NaCN in DMSO/H₂O at 90°C.

Advantages : Avoids handling unstable cyano-sulfonyl chlorides.
Disadvantages : Requires harsh cyanide conditions, leading to lower yields (~60–70%).

Microreactor-Enhanced Bromination-Cyanation

Adapting methodologies from patent CN113816874B, a two-step continuous-flow approach improves yield and selectivity:

Bromination of 3-Fluoro-4-Methylbenzonitrile Analogues
  • Step 1 : React 3-fluoro-4-methylbenzonitrile with N-bromosuccinimide (NBS) in a microreactor at 70–80°C.
  • Step 2 : Substitute the bromine atom with a cyano group using dimethyl sulfoxide (DMSO)/H₂O at 90°C.

Key Data :

Parameter Step 1 (Bromination) Step 2 (Cyanation)
Temperature 70–80°C 90°C
Residence Time 5–6 min 5–6 min
Yield 97.6% 88–93%
Selectivity >95% >94%

This method reduces side reactions (e.g., di-bromination) and enhances scalability.

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Bromination : Dichloroethane minimizes radical side reactions compared to CCl₄.
  • Cyanation : DMSO/water mixtures enhance nucleophilicity of CN⁻ while stabilizing intermediates.
  • Catalysts : Azobisisobutyronitrile (AIBN) in bromination improves regioselectivity.

Purification Strategies

  • Crystallization : Use heptane/ethyl acetate (5:1) to isolate intermediates.
  • Chromatography : Silica gel with ethyl acetate/hexane gradients for final product purification.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Pre-Sulfonation 75–80 98 Moderate High
Post-Sulfonation 60–70 95 High Moderate
Microreactor 87–93 99 High High

The microreactor route offers superior yield and purity, making it ideal for industrial production.

Chemical Reactions Analysis

Types of Reactions

1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the fluorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Key Features
1-Cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide C₁₀H₁₁FN₂O₂S 242.27 Cyano, 4-fluorobenzyl, N-methyl sulfonamide
1-(4-Cyanophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide C₁₅H₁₃FN₂O₂S 304.34 4-cyanophenyl, 2-fluoro-5-methylphenyl, methanesulfonamide
1-Cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide C₂₀H₁₂FN₃O 329.33 Pyrrolo[2,1-a]isoquinoline core, cyano, 4-fluorophenyl carboxamide
N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)pyrimidin-2-yl]-N-methylmethanesulfonamide C₂₉H₂₉FN₃O₃PS 561.59 Pyrimidine core, diphenylphosphoryl, 4-fluorophenyl, N-methyl sulfonamide

Key Observations :

  • Substituent Diversity : The diphenylphosphoryl-pyrimidine analog introduces a phosphoryl group, which may alter solubility and kinase-binding interactions.
  • Fluorophenyl Positioning: The 1-(4-cyanophenyl) analog substitutes the benzyl group with a 2-fluoro-5-methylphenyl moiety, likely increasing steric hindrance and lipophilicity.

Key Insights :

  • GLUT4 Modulation : Fluorophenyl-containing sulfonamides (e.g., ) are implicated in glucose metabolism regulation, though the query compound’s direct role remains unverified.
  • Synthetic Utility : The diphenylphosphoryl-pyrimidine derivative is a statin intermediate, highlighting the fluorophenyl-sulfonamide motif’s versatility in drug synthesis.
  • Ligand Efficiency: Simpler analogs like the query compound may prioritize metabolic stability over complex binding interactions seen in larger derivatives (e.g., pyrrolo[2,1-a]isoquinoline ).

Biological Activity

1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₃F N₂O₂S
  • Molecular Weight : 250.3 g/mol
  • CAS Number : 926218-18-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The compound may exhibit inhibition of certain enzymes or receptors, leading to significant biological effects.

Biological Activity

This compound has shown promising activity in several studies:

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit potent antitumor effects. For instance, a related compound demonstrated significant inhibitory activity against human class I histone deacetylases (HDACs), which are critical in cancer progression. This inhibition led to increased levels of acetylated histones and induced cell cycle arrest and apoptosis in cancer cell lines【2】.

Inhibition of Enzymatic Activity

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives have been noted for their ability to inhibit carbonic anhydrases, which play a role in regulating pH and fluid balance【7】.

Study 1: HDAC Inhibition

In a study evaluating a series of benzamide derivatives, it was found that a compound structurally related to this compound exhibited potent inhibitory effects on HDAC isoforms. This led to significant antitumor activity in xenograft models【2】.

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has a favorable profile, showing minimal metabolic differences among various species and low inhibition of the hERG channel, which is crucial for cardiac safety【2】.

Data Table: Biological Activities and Mechanisms

Activity Mechanism Reference
AntitumorHDAC inhibition leading to apoptosis
Enzyme InhibitionInhibition of carbonic anhydrases
PharmacokineticsFavorable profile with low hERG inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyano-N-[(4-fluorophenyl)methyl]-N-methylmethanesulfonamide, and how can reaction yields be maximized?

  • Methodology : Synthesis typically involves coupling a sulfonyl chloride derivative (e.g., methanesulfonyl chloride) with a substituted amine precursor (e.g., N-[(4-fluorophenyl)methyl]-N-methylamine). Key steps include:

  • Nucleophilic substitution : Reacting the amine with methanesulfonyl chloride under inert conditions (N₂ atmosphere) at 0–5°C to prevent side reactions.
  • Cyanide introduction : Post-sulfonylation, introduce the cyano group via a substitution or oxidation reaction, monitored by HPLC for intermediate purity .
  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to improve yields (>75%) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl methyl protons at δ 4.3–4.5 ppm; cyano group at δ 120–125 ppm in ¹³C) .
  • Mass spectrometry (HRMS) : Validate molecular weight (calculated for C₁₁H₁₂FN₂O₂S: 283.06 g/mol) with <2 ppm error .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodology :

  • LogP determination : Use reverse-phase HPLC to estimate hydrophobicity (predicted LogP ~2.1), critical for solvent selection in biological assays .
  • Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C, typical for sulfonamides) .
  • pH-dependent stability : Assess hydrolysis rates in buffered solutions (pH 1–10) via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?

  • Methodology :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for sulfonamide bond cleavage or cyanide substitution .
  • Reaction path screening : Apply ICReDD’s integrated computational-experimental workflows to identify optimal catalysts (e.g., Pd/C for hydrogenation) .
  • MD simulations : Study solvation effects on reaction kinetics in polar aprotic solvents .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Meta-analysis : Aggregate data from kinase inhibition assays (e.g., IC₅₀ variability) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .
  • Reproducibility checks : Validate binding affinities (e.g., SPR or ITC) against common off-targets (e.g., carbonic anhydrase isoforms) .
  • Structural analogs : Compare with N-(4-fluorophenyl) derivatives to isolate substituent effects on potency .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodology :

  • Crystallographic studies : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs (e.g., hydrogen bonds with sulfonamide oxygen) .
  • SAR profiling : Synthesize analogs with modified fluorophenyl or cyano groups to map pharmacophore requirements .
  • Proteomics : Use pull-down assays with biotinylated derivatives to identify off-target interactions .

Q. What experimental designs mitigate degradation during long-term storage?

  • Methodology :

  • Lyophilization : Stabilize as a lyophilized powder under argon, with residual solvents <0.1% (by Karl Fischer titration) .
  • Light sensitivity tests : Store aliquots in amber vials at –80°C; monitor UV-induced degradation via LC-MS over 6 months .
  • Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to enhance shelf life .

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